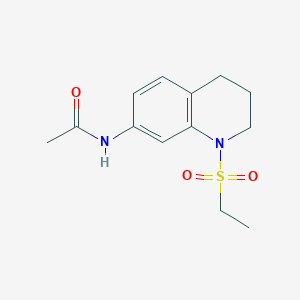
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
説明
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of an ethylsulfonyl group attached to a tetrahydroquinoline ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
特性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-19(17,18)15-8-4-5-11-6-7-12(9-13(11)15)14-10(2)16/h6-7,9H,3-5,8H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDCYYBTHNJPQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Ring: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Ethylsulfonyl Group: The next step involves the introduction of the ethylsulfonyl group. This can be accomplished by reacting the tetrahydroquinoline intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the amine group on the tetrahydroquinoline ring. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
科学的研究の応用
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of drugs targeting various diseases, including cancer and infectious diseases.
Pharmacology: Research on the pharmacokinetics and pharmacodynamics of the compound helps in understanding its absorption, distribution, metabolism, and excretion in biological systems.
Biological Studies: The compound is used in studies investigating its effects on cellular processes, including cell signaling pathways and enzyme inhibition.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can be compared with other sulfonamide derivatives and tetrahydroquinoline-based compounds. Similar compounds include:
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its biological activity and chemical reactivity.
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: This compound has a benzamide moiety instead of an acetamide moiety, which can influence its pharmacological properties.
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide: This compound has a propionamide moiety, which may alter its chemical and biological behavior compared to the acetamide derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


